Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate
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Overview
Description
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is a chemical compound with the molecular formula C23H40O6.2H3N and a molecular weight of 446.6 g/mol. It is known for its unique structure, which includes a long hydrocarbon chain and multiple carboxylate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate typically involves the esterification of dodec-4-ene-1,2,12-tricarboxylic acid with 3-octanol, followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodec-4-ene-1,2,12-tricarboxylic acid and 3-octanol
Reaction Control: Automated temperature and pH control systems
Purification: Crystallization and filtration to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydrocarbon chain can be oxidized to form carboxylic acids.
Reduction: The double bond in the dodec-4-ene moiety can be reduced to form a saturated compound.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of tricarboxylic acids.
Reduction: Formation of saturated tricarboxylates.
Substitution: Formation of alkyl-substituted tricarboxylates.
Scientific Research Applications
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is utilized in various scientific research fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Applied in the formulation of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic structure allows it to integrate into cell membranes, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate: Similar in structure but with different alkyl chain lengths or functional groups.
This compound: Variants with different counterions (e.g., sodium or potassium instead of ammonium).
Uniqueness
This compound is unique due to its specific combination of a long hydrocarbon chain and multiple carboxylate groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
97358-60-6 |
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Molecular Formula |
C23H46N2O6 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate |
InChI |
InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;; |
InChI Key |
OQNIDVAUUMZCTK-JFXLULTRSA-N |
Isomeric SMILES |
CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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